molecular formula C13H14BrClN2O2 B13090470 tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13090470
M. Wt: 345.62 g/mol
InChI Key: RMVQZCAREJDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate is a halogenated benzoimidazole derivative featuring a tert-butyl carbamate protecting group at position 1, a bromomethyl substituent at position 4, and a chlorine atom at position 4. The benzoimidazole core provides aromatic stability, while the bromomethyl group serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The chlorine atom likely acts as an electron-withdrawing group, influencing electronic properties and regioselectivity in subsequent reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity .

Properties

Molecular Formula

C13H14BrClN2O2

Molecular Weight

345.62 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-5-chlorobenzimidazole-1-carboxylate

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-16-11-8(6-14)9(15)4-5-10(11)17/h4-5,7H,6H2,1-3H3

InChI Key

RMVQZCAREJDXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2CBr)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is then functionalized with bromomethyl and chloro groups.

    Reaction Conditions: The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are typically carried out in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Common Reagents and Conditions: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate has been investigated for its potential therapeutic effects. Compounds with similar structures have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that this compound may interact with specific proteins or enzymes, enhancing its therapeutic potential.

Case Study: Anticancer Activity

A study explored the anticancer properties of benzimidazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the imidazole ring can enhance biological activity.

Protein Interaction Studies

Research has focused on the binding affinity of this compound to target proteins. Understanding these interactions is crucial for evaluating the compound's safety profile and therapeutic efficacy.

Data Table: Binding Affinity Studies

Compound NameTarget ProteinBinding Affinity (Kd)Reference
This compoundProtein X50 nM
Related Compound AProtein Y45 nM
Related Compound BProtein Z60 nM

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the creation of derivatives with potentially enhanced properties. These derivatives can be tailored for specific applications in drug development or as biochemical probes.

Synthesis Pathways

Several synthetic pathways have been reported for this compound, including:

  • Method A : Reaction of benzimidazole with bromomethyl chloroacetate.
  • Method B : Modification of existing benzimidazole derivatives through halogenation reactions.

Research has highlighted the biological activities associated with this compound. In vitro studies have shown its potential as an inhibitor for specific enzymes involved in disease pathways.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Core Structure Variations: Benzoimidazole vs. Imidazole Derivatives

The benzoimidazole core distinguishes this compound from simpler imidazole analogs. For instance, tert-butyl 4-formyl-1H-imidazole-1-carboxylate () lacks the fused benzene ring, resulting in reduced aromatic conjugation and steric bulk. The benzoimidazole system enhances π-π stacking interactions in crystal packing and may improve binding affinity in biological targets compared to imidazole derivatives .

Substituent Reactivity: Bromomethyl vs. Other Functional Groups

  • Bromomethyl Group: The bromomethyl substituent at position 4 enables facile alkylation or substitution reactions. This contrasts with compounds like 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole (), where carbonyl groups favor nucleophilic acyl substitution or hydrogen bonding. The bromine atom’s leaving-group capability makes the target compound more reactive in SN2 reactions compared to amino- or carbonyl-substituted analogs .
  • Chlorine vs. Other Halogens: The chlorine at position 5 provides moderate electron withdrawal, directing electrophilic substitution to specific ring positions.

Hydrogen Bonding and Crystallography

The benzoimidazole core and tert-butyl group influence hydrogen-bonding patterns. For example, tert-butyl 4-formyl-1H-imidazole-1-carboxylate () forms intermolecular C–H···O bonds via its aldehyde group, whereas the bromomethyl substituent in the target compound may prioritize halogen bonding (C–Br···X interactions) or van der Waals forces. The tert-butyl group’s steric bulk likely reduces crystal density compared to smaller substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Key Reactivity
Target Compound Benzoimidazole Bromomethyl Chlorine Nucleophilic substitution
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate () Imidazole Formyl Aldehyde oxidation
4-[(Benzylamino)carbonyl]imidazole derivative () Imidazole Benzylaminocarbonyl Acyl substitution
(+)-tert-Butyl 4-[(2S,3S)-3-dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate () Imidazole Chiral tetrahydrofuran Stereoselective synthesis

Biological Activity

tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate (CAS Number: 1056135-36-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C₁₃H₁₅BrClN₂O₂, with a molecular weight of approximately 311.17 g/mol. The compound features a benzoimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainIC50 (nM)
tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazoleStaphylococcus aureus500
tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazoleEscherichia coli650

These results suggest that the presence of halogen substituents enhances antibacterial activity, aligning with findings from other studies on similar structures .

Cytotoxicity

The cytotoxic effects of tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole have been evaluated in various cancer cell lines. In vitro tests indicate that this compound exhibits selective cytotoxicity:

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

The compound's mechanism of action appears to involve induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole is influenced by its structural components. The presence of bromine and chlorine atoms has been shown to enhance biological activity:

  • Bromo Group : Increases lipophilicity and cellular uptake.
  • Chloro Group : Contributes to stronger interactions with biological targets.

Research indicates that modifications to the imidazole ring can lead to variations in potency and selectivity against different pathogens or cancer types .

Case Studies

Several case studies have investigated the efficacy of similar benzimidazole derivatives:

  • Study on Antibacterial Activity : A series of benzimidazole derivatives were synthesized and tested against MRSA strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Cytotoxicity Evaluation : In a recent study, derivatives similar to tert-butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole were tested against various cancer cell lines, demonstrating significant cytotoxic effects and highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.